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Abstract
AZD-9164 bromide is a long-acting muscarinic M3 receptor antagonist that was investigated

as a potential inhaled therapy for chronic obstructive pulmonary disease (COPD). As a

quaternary ammonium compound, it possesses a permanent positive charge, ensuring its

localized action in the lungs with minimal systemic absorption. While its development was

discontinued, the existing preclinical and clinical data for COPD offer valuable insights for

researchers in respiratory drug discovery. This technical guide provides a comprehensive

overview of AZD-9164, focusing on its mechanism of action, pharmacology, and clinical

findings in COPD. Although direct research on AZD-9164 in asthma is limited, its mode of

action suggests potential relevance for asthma treatment, a concept that will be explored based

on the established role of muscarinic antagonists in airway diseases.

Introduction
Chronic obstructive pulmonary disease (COPD) and asthma are prevalent respiratory diseases

characterized by airflow obstruction and airway inflammation. While distinct in their primary

pathophysiology, both conditions involve bronchoconstriction, a process significantly mediated

by the parasympathetic nervous system through the release of acetylcholine and its action on

muscarinic receptors in the airways. The M3 muscarinic receptor, in particular, is a key

mediator of bronchoconstriction and mucus secretion. Consequently, antagonism of the M3
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receptor is a well-established therapeutic strategy for the management of COPD and a

potential approach for asthma.

AZD-9164 bromide was developed by AstraZeneca as an inhaled long-acting muscarinic

antagonist (LAMA) for the treatment of COPD. This document synthesizes the available

technical information on AZD-9164, presenting quantitative data in structured tables, detailing

experimental protocols from cited studies, and visualizing key pathways and workflows using

Graphviz diagrams to support further research and development in this area.

Mechanism of Action
AZD-9164 is a potent and selective antagonist of the muscarinic acetylcholine receptor M3.[1]

In the airways, acetylcholine released from parasympathetic nerve endings binds to M3

receptors on airway smooth muscle cells, triggering a signaling cascade that leads to muscle

contraction and bronchoconstriction. By competitively inhibiting the binding of acetylcholine to

M3 receptors, AZD-9164 effectively blocks this pathway, resulting in bronchodilation and

improved airflow.

M3 Receptor Signaling Pathway in Airway Smooth
Muscle
The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq

alpha subunit. Upon activation by acetylcholine, the Gq subunit activates phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two

secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its

receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain

kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction

between actin and myosin and resulting in smooth muscle contraction. DAG, in conjunction

with Ca2+, activates protein kinase C (PKC), which can further contribute to the contractile

response. AZD-9164 blocks the initiation of this entire cascade by preventing the binding of

acetylcholine to the M3 receptor.
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Caption: M3 Receptor Signaling Pathway in Airway Smooth Muscle.

Preclinical and Clinical Data in COPD
The majority of available data for AZD-9164 bromide is in the context of COPD. Clinical trials

have evaluated its efficacy, safety, and pharmacokinetics.

Efficacy Data
A key clinical trial, NCT00939211, was a randomized, double-blind, placebo-controlled,

crossover study that compared single inhaled doses of AZD-9164 (100 µg, 400 µg, and 1200

µg) with tiotropium (18 µg) and placebo in patients with COPD. The primary efficacy endpoint

was the change in Forced Expiratory Volume in one second (FEV1).

Table 1: Efficacy of AZD-9164 in COPD Patients (NCT00939211)

Treatment Group Dose
Peak FEV1 (% increase
from baseline)

AZD-9164 100 µg 12%

AZD-9164 400 µg 17%

AZD-9164 1200 µg 12%

Tiotropium 18 µg Not explicitly stated

Placebo - Not explicitly stated
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Data extracted from a study by Bjermer et al. (2013).

The study concluded that AZD-9164 produced significant bronchodilation.

Safety and Tolerability
In the NCT00939211 study, AZD-9164 was generally well-tolerated. However, a notable

adverse event was a transient and dose-related fall in FEV1 shortly after inhalation, which was

associated with mild respiratory symptoms like coughing. No serious adverse events were

reported. Systemic effects were only observed at the highest dose of 1200 µg.

Phase I studies in healthy volunteers also reported a transient paradoxical bronchospasm.

These findings were a key factor in the decision to discontinue the development of AZD-9164.

Table 2: Safety Profile of AZD-9164 in Clinical Trials

Adverse Event Population Doses Observations

Transient Paradoxical

Bronchospasm

COPD Patients and

Healthy Volunteers

100 µg, 400 µg, 1200

µg

Dose-related transient

fall in FEV1 shortly

after inhalation.

Mild Respiratory

Symptoms (e.g.,

cough)

COPD Patients
100 µg, 400 µg, 1200

µg

Associated with the

initial fall in FEV1.

Systemic Effects COPD Patients 1200 µg

Statistically significant

systemic effects

observed only at the

highest dose.

Pharmacokinetics
Pharmacokinetic studies in healthy male subjects indicated that inhaled AZD-9164 has low

systemic bioavailability, which is a desirable characteristic for an inhaled bronchodilator as it

minimizes the risk of systemic side effects.

Potential for Asthma Research
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While clinical development of AZD-9164 focused on COPD, its mechanism of action as a

muscarinic M3 antagonist holds theoretical promise for the treatment of asthma.[2] Airway

hyperresponsiveness, a cardinal feature of asthma, is largely mediated by cholinergic

pathways. By blocking the M3 receptor on airway smooth muscle, AZD-9164 could potentially

attenuate the exaggerated bronchoconstrictor response to various stimuli in asthmatic patients.

However, it is crucial to note the absence of specific preclinical or clinical data for AZD-9164 in

asthma models. Further research would be required to evaluate its efficacy and safety in this

patient population, particularly considering the paradoxical bronchospasm observed in COPD

patients and healthy volunteers.

Experimental Protocols
Detailed experimental protocols for the clinical trials of AZD-9164 are not fully available in the

public domain. However, based on the study descriptions and general practices in respiratory

clinical trials, the following methodologies can be inferred.

Phase II COPD Clinical Trial (NCT00939211) -
Representative Protocol

Study Design: Randomized, double-blind, placebo-controlled, five-period crossover study.

Patient Population: Patients with a clinical diagnosis of COPD, typically with a post-

bronchodilator FEV1 between 40% and 80% of the predicted normal value and a post-

bronchodilator FEV1/FVC ratio of less than 70%.[3]

Interventions: Single inhaled doses of AZD-9164 (100 µg, 400 µg, and 1200 µg), tiotropium

(18 µg), and placebo, administered via a nebulizer.

Efficacy Assessment (FEV1 Measurement):

Establish a stable baseline FEV1 prior to dosing.

Administer the study drug or placebo.

Perform spirometry to measure FEV1 at predefined time points post-dose (e.g., 5, 15, 30

minutes, and 1, 2, 4, 6, 8, 12, 24 hours).
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The peak FEV1 is determined as the highest value recorded post-dose.

Trough FEV1 is typically measured at the end of the dosing interval (e.g., 24 hours).

Safety Monitoring:

Continuous monitoring of vital signs (heart rate, blood pressure, respiratory rate).

Electrocardiogram (ECG) monitoring to assess for any cardiac effects.

Recording of all adverse events (AEs), with a specific focus on respiratory AEs such as

cough, dyspnea, and bronchospasm.

Blood and urine samples for clinical chemistry and hematology at baseline and at the end

of each treatment period.
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Caption: Representative Experimental Workflow for a Crossover Clinical Trial.
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Conclusion and Future Directions
AZD-9164 bromide is a well-characterized M3 muscarinic receptor antagonist that

demonstrated efficacy as a bronchodilator in patients with COPD. However, its development

was halted, likely due to the observation of transient paradoxical bronchospasm. The data

gathered from its clinical development program, particularly regarding its efficacy and safety

profile, remains a valuable resource for the scientific community.

For future research, the paradoxical bronchoconstriction effect warrants further investigation to

understand its underlying mechanism. This could provide broader insights into the

pharmacology of inhaled drugs and receptor dynamics in the airways. While the direct

application of AZD-9164 in asthma is unsupported by specific data, its mechanism of action

suggests that M3 antagonism remains a relevant therapeutic strategy. Future research could

focus on developing M3 antagonists with an improved safety profile, potentially through

modifications in formulation or chemical structure to mitigate the risk of paradoxical

bronchospasm.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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